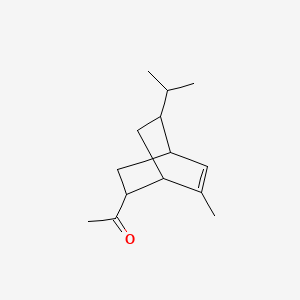
8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
4-乙基-2,4-辛二烯酸可以通过各种有机合成方法合成。 一种常见的方法包括在碱的存在下使乙酰乙酸乙酯与丁二烯反应,然后酸化以得到所需产物 。反应条件通常包括 50-70°C 的温度范围和 4-6 小时的反应时间。
工业生产方法
4-乙基-2,4-辛二烯酸的工业生产通常涉及大规模有机合成技术。该过程可能包括使用连续流动反应器以确保产品质量和产率一致。 反应通常在受控的温度和压力条件下进行,以优化生产效率 .
化学反应分析
反应类型
4-乙基-2,4-辛二烯酸会经历各种化学反应,包括:
氧化: 这种化合物可以被氧化以形成相应的酮或羧酸。
还原: 还原反应可以将双键转化为单键,从而生成饱和衍生物。
取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。反应通常在酸性或碱性条件下进行。
还原: 通常使用锂铝氢化物或氢气在催化剂存在下的还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂,在温和到中等条件下进行。
主要形成的产物
氧化: 酮,羧酸
还原: 饱和衍生物
取代: 根据所用试剂的不同,形成各种取代衍生物
科学研究应用
4-乙基-2,4-辛二烯酸在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的构建单元以及各种化学反应中的试剂。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗真菌活性。
医学: 探索其潜在的治疗作用,特别是在新药物的开发中。
作用机制
4-乙基-2,4-辛二烯酸的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,影响各种生化过程。 具体的分子靶点和途径取决于该化合物使用的具体应用和环境 .
相似化合物的比较
类似化合物
- 2,4-己二烯酸
- 2,4-癸二烯酸
- 4-乙基-2,4-己二烯酸
独特性
4-乙基-2,4-辛二烯酸因其独特的分子结构而独一无二,赋予其独特的化学和物理性质。 它能够进行各种化学反应以及它在不同领域的广泛应用使其成为科学研究和工业中的宝贵化合物 .
生物活性
8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone, with the CAS number 74129-06-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₂O
- Molecular Weight : 206.324 g/mol
- Density : 0.948 g/cm³
- Boiling Point : 281.3 °C
- Flash Point : 113.1 °C
These properties suggest that the compound is stable under normal conditions, making it suitable for various applications in chemical and pharmaceutical industries .
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of interest:
Toxicological Studies
- Genotoxicity : Studies have shown that this compound is not genotoxic, indicating it does not damage genetic material in cells .
- Repeated Dose Toxicity : The compound has been evaluated using the Threshold of Toxicological Concern (TTC) framework, which suggests that exposure levels are below those that would raise concern for repeated dose toxicity .
- Reproductive and Developmental Toxicity : No significant effects have been reported in studies assessing reproductive toxicity, reinforcing its safety profile at low exposure levels .
Ecotoxicity
The ecotoxicological profile indicates a low risk to aquatic life:
- Fish LC50 : 3.57 mg/L, demonstrating moderate toxicity to fish .
- Predicted No Effect Concentration (PNEC) : 0.00357 μg/L, indicating a conservative estimate of environmental safety .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Fragrance Ingredient Safety Assessment : A comprehensive assessment was conducted to evaluate the safety of this compound as a fragrance ingredient, concluding that it poses minimal risk under typical usage conditions .
- Chemical Risk Assessment Frameworks : The RIFM Environmental Framework has been utilized to assess risks associated with this compound in various environments, confirming its low potential for adverse effects when used within established guidelines .
- Comparative Studies with Analog Compounds : Research comparing this compound with structurally similar analogs has revealed consistent patterns in biological activity and toxicity profiles, suggesting shared mechanisms of action and safety .
Summary Table of Biological Activity
| Biological Activity | Findings |
|---|---|
| Genotoxicity | Not genotoxic |
| Repeated Dose Toxicity | Below TTC threshold |
| Reproductive Toxicity | No significant effects |
| Fish LC50 | 3.57 mg/L |
| PNEC | 0.00357 μg/L |
属性
CAS 编号 |
74129-06-9 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone |
InChI |
InChI=1S/C14H22O/c1-8(2)12-7-13-9(3)5-11(12)6-14(13)10(4)15/h5,8,11-14H,6-7H2,1-4H3 |
InChI 键 |
MUKZVYSKXMCCLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2CC(C1CC2C(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















